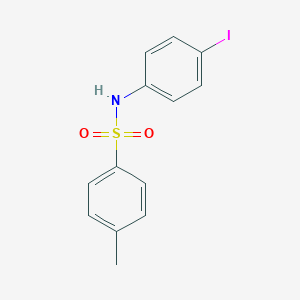

N-(4-iodophenyl)-4-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZIWMPIJOFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303711 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158268-30-5 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-iodophenyl)-4-methylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. N-(4-iodophenyl)-4-methylbenzenesulfonamide is a compound of significant interest, not for its inherent biological activity, but for its role as a versatile intermediate. It elegantly combines two key chemical features: the well-established sulfonamide linkage, a cornerstone pharmacophore in a multitude of therapeutic agents, and an iodinated phenyl ring, a prime substrate for transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, a robust protocol for its characterization, and insights into its application, intended for researchers, chemists, and professionals in the field of drug development.

Synthetic Strategy: The Hinsberg Reaction Revisited

The formation of the N-S bond in this compound is most reliably achieved through a variation of the classic Hinsberg reaction, first described by Oscar Hinsberg in 1890.[1][2][3] This method remains a highly efficient and straightforward approach for the synthesis of sulfonamides from primary amines.

Mechanistic Rationale

The core of the reaction is a nucleophilic attack by the primary amine, 4-iodoaniline, on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (more commonly known as p-toluenesulfonyl chloride or TsCl).[4][5] The causality behind the experimental choices is critical for ensuring a high-yield, successful synthesis.

-

Nucleophile: 4-iodoaniline provides the nitrogen atom that will form the crucial C-N-S linkage.

-

Electrophile: p-Toluenesulfonyl chloride serves as the source of the tosyl group. The electron-withdrawing nature of the sulfonyl group and the chloride atom makes the sulfur atom highly susceptible to nucleophilic attack.[6][7]

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl). A base, such as pyridine or aqueous sodium hydroxide, is essential to neutralize this acidic byproduct.[6] Without a base, the generated HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Pyridine often serves a dual role as both a base and a nucleophilic catalyst.

The alternative, more contemporary Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N bond-forming reaction, could theoretically be employed.[8][9][10] However, for this specific target molecule, the directness and simplicity of the Hinsberg approach make it the superior and more practical choice.

Experimental Workflow: Synthesis

The following diagram outlines the logical flow of the synthetic procedure, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Iodoaniline (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine (solvent and base)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (1 M, for work-up)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (e.g., 2.19 g, 10 mmol) in pyridine (20 mL).

-

Cool the flask in an ice-water bath to 0 °C with continuous stirring.

-

Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) to the cooled solution in small portions over 15 minutes. Ensure the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).

-

Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water, which will cause the product to precipitate.

-

Acidify the mixture with 1 M HCl to a pH of ~2 to ensure the complete precipitation of the product and to dissolve any remaining pyridine.

-

Collect the crude solid by vacuum filtration, washing thoroughly with deionized water to remove pyridine hydrochloride.

-

Purify the crude product by recrystallization from a hot ethanol/water mixture until a white, crystalline solid is obtained.

-

Dry the purified crystals under vacuum. The expected yield is typically in the range of 85-95%.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is non-negotiable to confirm the structural integrity and purity of the synthesized this compound. Each analytical technique provides a piece of the puzzle, and together they create a self-validating system that confirms the identity of the target compound.

Characterization Workflow

The following workflow illustrates the multi-faceted approach to product characterization.

Caption: A multi-technique workflow for the characterization of the final product.

Expected Analytical Data

The data presented in the table below represents typical results expected from the characterization of this compound.[11]

| Technique | Parameter | Expected Result |

| Physical | Melting Point | ~155-158 °C (sharp) |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR | Chemical Shift (δ) | ~10.3 (s, 1H, NH), 7.7 (d, 2H), 7.5 (d, 2H), 7.2 (d, 2H), 6.9 (d, 2H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~144, 138, 136, 130, 127, 123, 89, 22 ppm |

| FT-IR | Wavenumber (cm⁻¹) | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric & symmetric S=O stretch), ~1590 (C=C aromatic stretch) |

| HRMS (ESI) | m/z | Calculated for C₁₃H₁₂INO₂S [M+H]⁺: 373.9712, Found: 373.9710 ± 5 ppm |

-

¹H NMR Analysis: The proton spectrum provides a clear fingerprint. A singlet around 10.3 ppm corresponds to the sulfonamide proton. The aromatic region will show distinct doublets for the protons on both the tosyl and the iodophenyl rings. A sharp singlet at approximately 2.4 ppm, integrating to three protons, confirms the presence of the methyl group on the tosyl moiety.

-

FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying key functional groups. A prominent absorption band around 3250 cm⁻¹ is characteristic of the N-H bond stretch. Two strong bands, typically near 1340 cm⁻¹ and 1160 cm⁻¹, are definitive evidence of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, respectively.[12][13]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental formula of the compound, leaving no ambiguity as to its identity.

Applications in Medicinal Chemistry and Beyond

The true value of this compound lies in its potential as a versatile synthetic intermediate.

-

Scaffold for Drug Discovery: The sulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants.[13][14] This molecule provides a ready-made platform containing this important pharmacophore.

-

Handle for Cross-Coupling: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making the 4-iodophenyl group an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical moieties at this position, enabling the rapid generation of libraries of complex molecules for high-throughput screening in drug discovery programs.[15]

Conclusion

This compound is a strategically important molecule whose synthesis is efficiently achieved via the time-tested Hinsberg reaction. The protocol detailed herein is robust, high-yielding, and straightforward. A comprehensive suite of analytical techniques provides a self-validating system to unequivocally confirm the structure and purity of the final product. Its bifunctional nature—possessing both a key pharmacophore and a versatile synthetic handle—makes it an invaluable building block for researchers and scientists dedicated to the advancement of medicinal chemistry and materials science.

References

-

Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Ber. Dtsch. Chem. Ges.1890 , 23, 2962–2965. [Link]

-

BYJU'S. Hinsberg Reagent And Test. [Link]

-

Wikipedia. Hinsberg reaction. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress. [Link]

-

JoVE. Amines to Sulfonamides: The Hinsberg Test. [Link]

-

Chemistry LibreTexts. Amine Reactions. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Kim, S.-T., Kim, S., & Baik, M.-H. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 2019 , 11(3), 643–652. [Link]

-

You, C., Yao, F., Yan, T., & Cai, M. A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 2016 , 6(10), 8345–8349. [Link]

-

ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis? [Link]

-

Royal Society of Chemistry. A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. [Link]

-

Stenfors, B. A., & Ngassa, F. N. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 2021 , 12(2), 109-116. [Link]

-

Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020 , 11(3), 245-249. [Link]

-

National Center for Biotechnology Information. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E, 2014 , 70(Pt 11), o1189–o1193. [Link]

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 2019 , 24(1), 167. [Link]

-

National Center for Biotechnology Information. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 2011 , 67(Pt 12), o3269. [Link]

-

PubChem. (4-Iodophenyl) 4-methylbenzenesulfonate. [Link]

-

National Center for Biotechnology Information. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 2021 , 11, 2038. [Link]

-

Sciencemadness Wiki. 4-Toluenesulfonyl chloride. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

National Center for Biotechnology Information. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 2012 , 17(5), 5563–5573. [Link]

-

YouTube. Adding Tosylate Group Mechanism | Organic Chemistry. [Link]

-

ResearchGate. Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]

-

MDPI. 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Molbank, 2018 , 2018(4), M1016. [Link]

-

PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 2024 , 67(22), 20298-20314. [Link]

-

Dergipark. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]

-

ResearchGate. 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). [Link]

-

Bangladesh Journal of Pharmacology. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. 2014 , 9(3), 335-342. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

An In-depth Technical Guide to the Solubility of N-(4-iodophenyl)-4-methylbenzenesulfonamide in Common Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(4-iodophenyl)-4-methylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of sulfonamide-containing compounds.

Introduction: The Significance of Solubility

This compound is a member of the sulfonamide class of organic compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[2] The solubility of any compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For drug development professionals, understanding and quantifying solubility is paramount, as it directly influences bioavailability, formulation strategies, and the overall efficacy of a potential therapeutic agent. In a broader research context, solubility data is essential for designing reaction conditions, purification protocols, and for the development of new materials.

This document serves as a technical guide to understanding and experimentally determining the solubility of this compound. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, and provide a robust, self-validating experimental protocol for its quantification in common organic solvents.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its properties. The key to predicting and understanding the solubility of this compound lies in its structural features and resulting physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C13H12INO2S | [3][4] |

| Molecular Weight | 373.21 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Polar Surface Area (PSA) | 54.6 Ų | [3] |

| XLogP3 | 4.1 | [5] |

The structure contains both nonpolar (iodophenyl and tolyl groups) and polar (sulfonamide) moieties. The presence of the iodine atom further increases the molecular weight and contributes to its nonpolar character. The sulfonamide group, with its capacity for hydrogen bonding, provides a degree of polarity. The high XLogP3 value of 4.1 suggests a significant lipophilic (fat-loving) or nonpolar character, predicting that the compound will generally favor solubility in less polar organic solvents over water.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[6] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes and ionic compounds. They can be further classified into:

-

Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, methanol).

-

Polar Aprotic Solvents: Cannot donate hydrogen bonds but have significant polarity (e.g., acetone, dimethyl sulfoxide).

-

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have small dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar, lipophilic solutes.

For this compound, a balance of interactions is expected. The large, nonpolar iodophenyl and tolyl rings will favor interactions with nonpolar solvents. Conversely, the polar sulfonamide group (-SO2NH-) can engage in dipole-dipole interactions and act as a hydrogen bond donor (from the N-H) and acceptor (at the oxygen atoms). The overall solubility in a given solvent will be determined by the net favorability of these interactions compared to the energy required to break the solute-solute interactions in the crystal lattice.

Sulfonamides are generally weak acids, and their solubility can be significantly influenced by the pH of the medium.[7] In basic solutions, the sulfonamide proton can be removed, forming a highly polar and much more water-soluble salt.[7] While this guide focuses on organic solvents, this acidic character is a key consideration in aqueous systems.

Experimental Protocol for Determining Equilibrium Solubility

The most reliable method for determining solubility is the isothermal saturation method , also known as the equilibrium solubility method.[8][9] This method ensures that the solvent is fully saturated with the solute at a specific temperature, providing a thermodynamically stable and accurate measurement.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)[9]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., dimethylformamide or a strong organic solvent) to create a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Add a precise volume (e.g., 2.0 mL) of each test solvent to its respective vial.

-

Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour period is typical, but the exact time should be determined by preliminary experiments to ensure the concentration in the supernatant no longer changes over time.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To remove all undissolved particles, centrifuge the vials at high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For an additional level of certainty, pass the supernatant through a syringe filter (0.2 µm).[9] This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with the mobile phase (for HPLC) or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The resulting value is the equilibrium solubility of this compound in that specific solvent at the tested temperature.

-

Caption: Experimental workflow for equilibrium solubility determination.

Data Interpretation and Expected Trends

While specific quantitative data is not available without experimentation, a qualitative prediction can be made based on the compound's structure and the principles of solubility.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The large, nonpolar surface area from the two aromatic rings and the iodine atom will have favorable van der Waals interactions with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents can engage in dipole-dipole interactions with the polar sulfonamide group without the competing strong self-association (hydrogen bonding) seen in protic solvents. This often represents a "sweet spot" for compounds with mixed polarity. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors and acceptors, interacting with the sulfonamide group. However, the large nonpolar portion of the molecule may limit overall solubility compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Very Low | The high lipophilicity (XLogP3 = 4.1) and large nonpolar structure will dominate, leading to poor solvation by water's strong hydrogen-bonding network. |

It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents like acetone or dichloromethane, where both the polar and nonpolar characteristics of the molecule can be effectively solvated. Solubility is expected to be lower in highly nonpolar solvents like hexane and significantly lower in highly polar protic solvents like water.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided the theoretical framework, physicochemical context, and a detailed, self-validating experimental protocol for its determination. By applying the isothermal saturation method and understanding the interplay of molecular structure and solvent properties, researchers can accurately quantify the solubility of this compound, enabling its effective use in subsequent applications.

References

- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.

-

Perlovich, G. L., & Raevsky, O. A. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(4), 1465–1476. [Link]

- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.

- University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Athabasca University. (2023). Solubility of Organic Compounds.

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(7), 513-515.

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2008). Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the {n-octanol/water} system. Journal of Chemical & Engineering Data, 53(8), 1884–1889. [Link]

-

The Editors. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 52. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299933, (4-Iodophenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.

-

Ngassa, F. N., Bampoh, V. A., & Stenfors, B. A. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1671. [Link]

Sources

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. parchem.com [parchem.com]

- 5. (4-Iodophenyl) 4-methylbenzenesulfonate | C13H11IO3S | CID 299933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. bmj.com [bmj.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

N-(4-iodophenyl)-4-methylbenzenesulfonamide as a building block in medicinal chemistry

An In-depth Technical Guide to N-(4-iodophenyl)-4-methylbenzenesulfonamide as a Pivotal Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Strategic Value of a Well-Positioned Iodine

In the intricate chess game of drug discovery, the selection of starting materials and key intermediates is a critical opening move that dictates the entire strategic arc of a research program. This compound is one such power piece. At first glance, it is a relatively simple molecule. However, its true value lies in the elegant convergence of three distinct, yet synergistic, functionalities: the highly reactive carbon-iodine bond, a classic sulfonamide linker, and the well-defined stereoelectronic properties of its two aromatic rings.

This guide is designed for the practicing medicinal chemist and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of why this building block is so effective and how to leverage its properties to accelerate the discovery of novel therapeutics. We will explore its synthesis, its reactivity in cornerstone cross-coupling reactions, and its role as a versatile scaffold in modern drug design, supported by field-proven protocols and mechanistic insights.

Section 1: Core Molecular Attributes and Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward its effective utilization. The molecule's architecture offers a stable and predictable platform for complex molecular construction.

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂INO₂S | [1] |

| Molecular Weight | 373.21 g/mol | [1] |

| CAS Number | 158268-30-5 | [1] |

| Appearance | Solid | |

| Exact Mass | 372.96335 g/mol | [1] |

| Polar Surface Area | 54.6 Ų | [1] |

| InChI Key | TZKVYDXSGFMXDH-UHFFFAOYSA-N |

Synthesis Protocol: A Reliable and Scalable Route

The most common and efficient synthesis of this compound involves the nucleophilic attack of 4-iodoaniline on 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-iodoaniline

-

4-methylbenzenesulfonyl chloride (Tosyl Chloride)

-

Pyridine or an alternative base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-iodoaniline (1.0 equivalent) in pyridine (used as both base and solvent) or in DCM with triethylamine (1.2 equivalents).

-

Addition of Tosyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent. The slow addition is crucial to control the exotherm of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl to remove excess pyridine/triethylamine, followed by water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.[2][3][4][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 2: The Strategic Core: Reactivity in Cross-Coupling Reactions

The true power of this compound in medicinal chemistry is unlocked through its participation in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) towards oxidative addition to a low-valent metal center (typically palladium), often allowing for milder reaction conditions and broader substrate scope.[6] This reactivity is the gateway to introducing molecular diversity and complexity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery for constructing biaryl and heteroaryl-aryl scaffolds.[7][8] These motifs are prevalent in a vast number of approved drugs, particularly kinase inhibitors.

Causality of Component Selection:

-

Catalyst: A Pd(0) source is required. Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the Pd(0) catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[9]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][10]

General Protocol: Suzuki-Miyaura Coupling

Procedure:

-

Reaction Setup: To a dry flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Heating: Heat the reaction mixture to 80-120 °C. Monitor progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[7][10][11]

Buchwald-Hartwig Amination: Forging C-N Bonds

The introduction of nitrogen atoms is a fundamental strategy in drug design to modulate properties like solubility, basicity, and hydrogen bonding capacity.[12] The Buchwald-Hartwig amination provides a powerful and general method for forming C(aryl)-N bonds, a transformation that is often challenging using classical methods.[13]

Causality of Component Selection:

-

Catalyst/Ligand: As with Suzuki coupling, a Pd(0) catalyst with bulky, electron-rich ligands is standard. Ligands like Xantphos or Josiphos are often effective. The ligand's steric bulk is critical to facilitate the C-N reductive elimination.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[13][14]

General Protocol: Buchwald-Hartwig Amination

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heating: Seal the vessel and heat the mixture to 80-110 °C, stirring for 12-24 hours or until completion as monitored by LC-MS.[15]

-

Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.[15]

Section 3: The Sulfonamide Moiety: More Than a Linker

The benzenesulfonamide group is a privileged scaffold in medicinal chemistry.[4] It is not merely an inert linker but an active participant in molecular recognition, influencing both the pharmacodynamic and pharmacokinetic properties of a molecule.

Key Roles of the Sulfonamide Group:

-

Hydrogen Bond Acceptor/Donor: The sulfonamide N-H can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are critical for anchoring a ligand into the binding pocket of a target protein.[4]

-

Conformational Constraint: The tetrahedral geometry of the sulfur atom and the partial double-bond character of the S-N bond can impart a degree of conformational rigidity to the molecule, which can be beneficial for binding affinity by reducing the entropic penalty of binding.

-

Physicochemical Modulation: The sulfonamide group significantly impacts a molecule's polarity and pKa, influencing its solubility, membrane permeability, and metabolic stability.

-

Bioisostere: It is often used as a bioisostere for carboxylic acids or amides, offering a non-hydrolyzable alternative with different electronic and hydrogen-bonding properties.

This functionality is a recurring theme in many classes of drugs, including inhibitors of kinases, proteases, and carbonic anhydrases.

Section 4: Applications in Drug Discovery Programs

The true measure of a building block is its successful application in the synthesis of biologically active compounds. This compound and its derivatives serve as a versatile starting point for exploring structure-activity relationships (SAR).

Scaffolding for Kinase Inhibitors

The general structure derived from this building block, an (aryl/heteroaryl)-phenyl-sulfonamide, is a common template for kinase inhibitors.[16][17][18]

-

The biaryl system often serves as the "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region.

-

The terminal tosyl group can be directed towards the solvent-exposed region or a deeper pocket, where modifications can fine-tune selectivity and physicochemical properties.

-

Example Application: In the discovery of novel AXL kinase inhibitors, N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamide scaffolds were developed.[16] The core structure, readily accessible via Buchwald-Hartwig or Ullmann-type couplings from precursors like this compound, was optimized to yield potent inhibitors with favorable pharmacokinetic profiles and in vivo antitumor activity.[16]

Development of TRPV4 Inhibitors

Recent research has identified benzenesulfonamide derivatives as potent inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a target for treating conditions like acute lung injury.[19][20] SAR studies on these series often involve diversification at the position corresponding to the iodine on the starting block, demonstrating its utility in rapidly generating analogues to probe the target's binding site.[19][20]

General Workflow for SAR Exploration

Caption: General workflow for Structure-Activity Relationship (SAR) exploration.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (compliant with EN 166), and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21][22]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[21][22]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[21]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[21]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[21]

-

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its value is derived from the convergence of a highly tunable reactive handle (the C-I bond) and a biologically relevant pharmacophore (the sulfonamide). This combination allows for the efficient, modular, and rational construction of complex molecular architectures tailored to interact with specific biological targets. By mastering the application of this building block, particularly through robust cross-coupling methodologies, drug discovery teams can significantly accelerate the path from initial hit identification to lead optimization and the development of clinical candidates.

References

- Fisher Scientific. (2024, February 15).

- Fisher Scientific. (2024, March 30).

- PubChem. * (4-Iodophenyl) 4-methylbenzenesulfonate*.

- Thermo Fisher Scientific. (2010, December 3).

- Medline Industries, Inc.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.

- Sigma-Aldrich. (2025, September 12).

- Sigma-Aldrich. N-(2-Iodophenyl)-4-methylbenzenesulfonamide.

- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Cross-Coupling Reactions.

- BenchChem. (2025).

- PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-.

- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Wang, M., et al. (2024).

- Wikipedia.

- BenchChem. (2025).

- BenchChem. (2025).

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

- Stenfors, B. A., & Ngassa, F. N. (2021).

- Echemi. This compound.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide.

- Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

- Trotta, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

- Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

- Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

- Kashani, S. K., et al.

- ResearchGate. (2025, August 6).

- PubChem. 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

- Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC.

- ResearchGate. (2025, August 5).

- Puxeddu, M., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.

- Vaskó, D., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. PubMed.

- Hillmann, P., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC.

- MDPI.

- Wang, M., et al. (2023).

- Pramanick, S., et al.

- Ayaz, M., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.

- Trotta, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.

- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.

- Sadybekov, A., & Sadybekov, A. (2022). Research in the Field of Drug Design and Development. PMC.

- Yeh, T.-K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed.

Sources

- 1. echemi.com [echemi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calibrechem.com [calibrechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.no [fishersci.no]

- 22. fishersci.com [fishersci.com]

Crystal structure analysis of N-arylbenzenesulfonamides

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Arylbenzenesulfonamides

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the principles and methodologies pivotal to the crystal structure analysis of N-arylbenzenesulfonamides. This class of compounds is of profound interest in medicinal chemistry and materials science, largely due to the versatile biological activities of the sulfonamide moiety.[1][2][3] An intricate understanding of their three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents or functional materials.[4][5] This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a self-validating framework for the presented protocols.

The Significance of N-Arylbenzenesulfonamides in Modern Research

N-arylbenzenesulfonamides are a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The sulfonamide group is a key pharmacophore that can engage in various intermolecular interactions, making it a versatile scaffold in drug design.[3] The spatial arrangement of the aryl rings and the sulfonamide linker dictates the molecule's overall conformation and its ability to interact with biological targets.[6] Therefore, high-resolution crystal structure analysis is an indispensable tool for rational drug design, enabling the visualization of drug-receptor interactions and guiding the optimization of lead compounds.[7]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized N-arylbenzenesulfonamide to a refined crystal structure model involves a sequence of critical experimental and computational steps. Each stage is foundational to the success of the next, demanding meticulous execution and a deep understanding of the underlying principles.

Caption: A generalized workflow for the crystal structure analysis of N-arylbenzenesulfonamides.

Synthesis and Purification

The prerequisite for any successful crystallographic study is the purity of the compound. The synthesis of N-arylbenzenesulfonamides typically involves the reaction of an appropriately substituted aniline with a benzenesulfonyl chloride in the presence of a base.[8]

Protocol: General Synthesis of N-Arylbenzenesulfonamides

-

Reaction Setup: Dissolve the aniline derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a base (e.g., pyridine, triethylamine, 1.2-2.0 eq.) to the solution to act as a scavenger for the HCl byproduct.

-

Sulfonyl Chloride Addition: Cool the mixture in an ice bath and add the benzenesulfonyl chloride (1.0-1.1 eq.) dropwise. The choice of substituents on both the aniline and the benzenesulfonyl chloride will determine the final product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization to achieve the high purity (>98%) required for crystal growth.

Growing High-Quality Single Crystals

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing the molecules to self-assemble into a highly ordered, three-dimensional lattice. The choice of crystallization method is critical and often determined empirically.

Key Considerations for Crystallization:

-

Purity: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, achieving supersaturation is difficult; if too low, the compound may precipitate as an amorphous solid or microcrystals.

-

Supersaturation: Crystal growth occurs from a supersaturated solution. The rate at which supersaturation is achieved influences crystal quality; slow processes generally yield better crystals.

Common Crystallization Techniques:

| Technique | Description | Rationale |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time.[9] | This is often the simplest method. The gradual increase in concentration as the solvent evaporates provides a slow approach to supersaturation, favoring the growth of fewer, larger crystals. |

| Solvent Diffusion | A solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method allows for a very slow and controlled change in solvent composition, which can be beneficial for compounds that precipitate too quickly with other methods. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble.[9] Crystals form at the interface of the two liquids as they slowly mix. | Similar to vapor diffusion, this technique provides a gentle and controlled reduction in solubility, promoting the growth of high-quality crystals. |

| Cooling Crystallization | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization. | This method is effective for compounds that exhibit a significant change in solubility with temperature. Slow cooling is crucial to prevent the formation of many small crystals.[10] |

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[7][11] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the arrangement of atoms within the unit cell.[12]

Experimental Protocol: SC-XRD Data Collection

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer. These instruments consist of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.[7]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell. This information is used to devise a strategy for collecting a complete dataset.

-

Data Collection: The crystal is rotated in the X-ray beam, and a large number of diffraction images are collected from different orientations.[7] The intensity and position of each diffraction spot are recorded.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption). This results in a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution, Refinement, and Analysis

The processed diffraction data provide the information needed to solve and refine the crystal structure, ultimately yielding a detailed model of the molecule and its packing in the crystal lattice.

Caption: The iterative process of solving and refining a crystal structure from diffraction data.

Methodology:

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like N-arylbenzenesulfonamides, this is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates. This yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), to minimize the difference between the observed diffraction intensities and those calculated from the model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final structural model is rigorously validated using software tools like PLATON and the IUCr's CheckCIF service. This ensures the model is chemically sensible and accurately represents the experimental data. Key validation metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density.

Deciphering the Supramolecular Architecture

The crystal structure of an N-arylbenzenesulfonamide is not merely the structure of an isolated molecule but a complex, three-dimensional assembly governed by a variety of intermolecular interactions.[13][14] Understanding this supramolecular architecture is crucial, as it influences physical properties like solubility and melting point, and can provide insights into molecular recognition processes.[15][16]

Key Intermolecular Interactions

The sulfonamide group, with its N-H donor and two sulfonyl oxygen acceptors, is a potent director of crystal packing through hydrogen bonding.[17][18]

-

N-H···O Hydrogen Bonds: This is typically the most robust and prevalent interaction in sulfonamide crystal structures.[19][20][21] It often leads to the formation of predictable patterns, or "supramolecular synthons," such as dimers or chains.[22][23] For instance, a common motif is the formation of centrosymmetric dimers through a pair of N-H···O=S hydrogen bonds.[21]

-

C-H···O/N/π Interactions: While weaker than conventional hydrogen bonds, these interactions play a significant role in stabilizing the overall crystal packing.[19][24] The aryl rings provide numerous C-H donors that can interact with sulfonyl oxygens or the π-systems of adjacent molecules.

-

π-π Stacking: The aromatic rings of N-arylbenzenesulfonamides frequently engage in π-π stacking interactions.[6][25] These can be face-to-face or offset and contribute significantly to the cohesive energy of the crystal. The stability and geometry of these interactions are important for molecular recognition and can be exploited in drug design.[26][27]

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[1][19] The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by their van der Waals radii.

-

Red Spots: Indicate close intermolecular contacts (shorter than the sum of van der Waals radii) and highlight the most significant interactions, such as strong hydrogen bonds.[19][28]

-

Blue Regions: Represent areas with longer intermolecular contacts.

-

2D Fingerprint Plots: These plots summarize the distribution of intermolecular contacts by plotting di against de. They can be deconstructed to show the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[1][2]

| Interaction Type | Typical Contribution | Significance in N-Arylbenzenesulfonamides |

| O···H / H···O | 20-45% | Corresponds to N-H···O and C-H···O hydrogen bonds, which are primary drivers of the supramolecular structure.[1][19] |

| H···H | 20-50% | Represents the largest contribution to the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. |

| C···H / H···C | 10-25% | Indicates C-H···π interactions, which are crucial for linking molecules into a 3D network.[19] |

| C···C | <10% | Highlights π-π stacking interactions between aromatic rings.[1] |

Data Archiving and Dissemination

A fundamental principle of scientific integrity is the public availability of crystallographic data. All determined crystal structures should be deposited in a public repository.

-

The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31] Deposition is a prerequisite for publication in most scientific journals and results in a unique CSD number that allows others to access and analyze the data. The CSD is an invaluable resource for systematic structural studies, allowing researchers to search for and analyze trends across millions of structures.[32]

Conclusion

The crystal structure analysis of N-arylbenzenesulfonamides is a multifaceted process that provides unparalleled insight into their molecular and supramolecular chemistry. By integrating careful synthesis, meticulous crystallization, high-precision X-ray diffraction, and sophisticated analytical tools like Hirshfeld surface analysis, researchers can build a comprehensive understanding of these vital compounds. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and advanced materials, directly impacting human health and technological progress.[33][34][35]

References

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]

-

Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCr Journals. Available at: [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

-

Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCr Journals. Available at: [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

-

The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. National Institutes of Health (PMC). Available at: [Link]

-

Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCr Journals. Available at: [Link]

-

Supramolecular synthons in HCT cocrystals and their molecular packing. ResearchGate. Available at: [Link]

-

(PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]

-

Hirsfeld surfaces (HS) of compound 1. The bright red spots represent... ResearchGate. Available at: [Link]

-

Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. Available at: [Link]

-

Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. Available at: [Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health (PMC). Available at: [Link]

-

Hydrogen bonding in sulfonamides. PubMed. Available at: [Link]

-

Hydrogen bonding in sulfonamides | Request PDF. ResearchGate. Available at: [Link]

-

Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. National Institutes of Health (PMC). Available at: [Link]

-

Showing π − π stacking interactions observed between conjugated, planar... ResearchGate. Available at: [Link]

-

Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Figshare. Available at: [Link]

-

Preparation and solid-state characterization of dapsone pharmaceutical cocrystals through the supramolecular synthon strategy. Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. Available at: [Link]

-

Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

-

Crystal structure of N-allyl-4-methylbenzenesulfonamide. National Institutes of Health (PMC). Available at: [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]

-

X-Ray Diffraction Basics. Iowa State University. Available at: [Link]

-

Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. National Institutes of Health (PMC). Available at: [Link]

-

Guide for crystallization. University of Rennes. Available at: [Link]

-

Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. Acta Crystallographica Section B. Available at: [Link]

-

CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

-

Cambridge Structural Database. Wikipedia. Available at: [Link]

-

Di-aryl Sulfonamide Motif Adds π-Stacking Bulk in Negative Allosteric Modulators of the NMDA Receptor. PubMed. Available at: [Link]

-

The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

-

2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. PubMed. Available at: [Link]

-

Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

-

The Cambridge Structural Database (CSD): Current Activities and Future Plans. NIST. Available at: [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. PubMed. Available at: [Link]

-

Π-π stacking increases the stability and loading capacity of thermosensitive polymeric micelles for chemotherapeutic drugs. PubMed. Available at: [Link]

-

Crystallization, Small Scale. YouTube. Available at: [Link]

-

A Scientist's Guide to Crystallization Process Development. YouTube. Available at: [Link]

-

Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available at: [Link]

-

Lipophilic Isosteres of a π–π Stacking Interaction: New Inhibitors of the Bcl-2-Bak Protein–Protein Interaction. National Institutes of Health (PMC). Available at: [Link]

-

Investigating the Role of Amine and Aryl Alkyl Groups in Novel Antidiabetic Drug Design. Drug Design, Development and Therapy. Available at: [Link]

-

Crystallization of Active Pharmaceutical Ingredients References. SDU. Available at: [Link]

-

Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. PubMed. Available at: [Link]

Sources

- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Di-aryl Sulfonamide Motif Adds π-Stacking Bulk in Negative Allosteric Modulators of the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How To [chem.rochester.edu]

- 10. youtube.com [youtube.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure of N-allyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.iucr.org [journals.iucr.org]

- 24. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Π-π stacking increases the stability and loading capacity of thermosensitive polymeric micelles for chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipophilic Isosteres of a π–π Stacking Interaction: New Inhibitors of the Bcl-2-Bak Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 30. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 31. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 32. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 33. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for N-(4-iodophenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Safe Handling of N-(4-iodophenyl)-4-methylbenzenesulfonamide

This document provides a comprehensive guide to the safety and handling precautions for this compound. As a specific Safety Data Sheet (SDS) for this compound is not universally available, this guide synthesizes data from structurally analogous compounds, including its isomers and constituent chemical moieties (the p-toluenesulfonamide group and the iodophenyl group). This approach provides a robust, scientifically-grounded framework for risk assessment and safe laboratory practice.

Hazard Identification and Classification: An Evidence-Based Assessment

The primary hazards of this compound are inferred from its chemical structure and the known profiles of similar molecules. The core structure combines a sulfonamide, known for potential hypersensitivity reactions, with an iodinated aromatic ring, which contributes to irritant properties and carries considerations related to iodine toxicology.

Data from the isomeric compound N-(2-iodophenyl)-4-methylbenzenesulfonamide indicates that the substance should be treated as an irritant to the skin, eyes, and respiratory system. This is further supported by safety data for related sulfonamides and iodinated phenols.[1][2][3]

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Special Considerations for Laboratory Use

Beyond the immediate irritant effects, researchers must be aware of two critical, structure-derived hazards:

-

Sulfonamide Hypersensitivity: The sulfonamide functional group is a well-known hapten, capable of eliciting immune responses. Allergic reactions to sulfonamide-containing drugs are common.[4][5][6] While the risk profile for this specific, non-pharmaceutical compound is not quantified, prudence dictates that it be handled as a potential sensitizer. Personnel with a known "sulfa allergy" should exercise extreme caution or avoid handling the compound.

-

Organo-iodine Compound Hazards: Chronic exposure to iodine and iodine-containing compounds can impact thyroid function.[7] While acute risk is low, repeated inhalation or skin absorption of this compound warrants consideration for long-term health monitoring, particularly in high-throughput or process chemistry settings.

Toxicological Profile: A Composite View

The toxicological properties are extrapolated from data on p-toluenesulfonamide, 4-iodophenol, and related molecules.[2][8]

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is possible through poor laboratory hygiene.

-

Acute Effects:

-

Inhalation: Inhalation of dust may cause irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing and shortness of breath.[9]

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[1]

-

Eye Contact: Causes serious eye irritation. Direct contact can lead to redness, pain, watering of the eyes, and potential damage if not promptly addressed.[1][2]

-

Ingestion: Assumed to be harmful if swallowed, based on the general toxicity of related aromatic compounds.

-

-

Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis or sensitization. As noted, repeated exposure via inhalation or absorption carries a theoretical risk of affecting the thyroid gland.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential for minimizing exposure.

Hierarchy of Controls

The most effective safety strategies involve engineering out the hazard, followed by administrative controls and, finally, personal protective equipment.

Caption: The Hierarchy of Controls for managing chemical risk.

Recommended Exposure Control Measures

| Control Type | Specification | Rationale |

| Engineering | Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. | To contain dust and prevent inhalation, which is a primary exposure route.[2] |

| Eyewash Station & Safety Shower: Must be readily accessible and tested regularly. | To provide immediate decontamination in case of accidental eye or skin contact.[10][11] | |

| Administrative | Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for handling this compound. | Ensures consistency and adherence to safety protocols. |

| Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound. | To build competency and awareness of risks. | |